SnPPIX

Description

Contextualizing Metalloporphyrins within Biological Systems

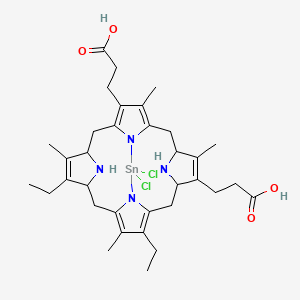

Metalloporphyrins are a crucial class of bioinorganic compounds characterized by a metal ion coordinated within the central cavity of a porphyrin ring system. The porphyrin structure consists of four pyrrole (B145914) rings linked by methine bridges, forming a macrocyclic tetrapyrrole with a conjugated double bond system. slideshare.net This structure allows porphyrins to act as tetradentate ligands, binding metal ions through their four nitrogen donor sites. slideshare.net

These complexes play vital roles in numerous biological processes, earning them the moniker "pigments of life." nih.govnih.gov Examples include the iron-containing porphyrin heme, essential for oxygen transport in hemoglobin and oxygen activation in cytochromes. nih.govresearchgate.net Chlorophyll, a magnesium-containing porphyrin, is fundamental to photosynthesis in plants and algae. nih.govresearchgate.net Cobalt-porphyrins, such as methylcobalamin (B1676134) (vitamin B12), are important for the proper functioning of the nervous system, while nickel-porphyrins like cofactor F430 are involved in methane (B114726) production. researchgate.net

The diverse functions of metalloporphyrins stem from the specific metal ion coordinated within the porphyrin ring and the resulting electronic and structural properties of the complex. Their extended π-electron systems also make them of interest in materials science. nih.govnih.gov

Overview of SnPPIX as a Research Modulator in Cellular and Molecular Studies

Tin Protoporphyrin IX (this compound) is a synthetic metalloporphyrin where a tin ion is coordinated within the protoporphyrin IX (PPIX) structure. PPIX is a naturally occurring porphyrin that serves as a direct precursor to heme in the biosynthesis pathway. wikipedia.org Metallated protoporphyrin derivatives, particularly those containing tin and certain first-row transition metals, are widely used as experimental inhibitors of heme oxygenase enzymes. frontierspecialtychemicals.com

This compound is recognized as a potent inhibitor of heme oxygenase-1 (HO-1), the inducible isoform of heme oxygenase. evitachem.commedchemexpress.comcaymanchem.comglpbio.comselleckchem.comabmole.com Heme oxygenase enzymes are critical for the oxidative degradation of heme, a process that yields biliverdin (B22007), carbon monoxide, and ferrous iron. frontiersin.org HO-1 has significant antioxidant, anti-inflammatory, antiapoptotic, antiproliferative, and immunomodulatory effects in vascular cells. frontiersin.org By inhibiting HO-1, this compound interferes with these downstream effects, making it a valuable tool for researchers investigating the roles of the heme oxygenase pathway in various cellular and molecular processes. evitachem.comcaymanchem.comglpbio.com

This compound's mechanism of action primarily involves competitively inhibiting heme oxygenase by binding to the enzyme's active site. evitachem.comdrugbank.com This action reduces the conversion of heme into biliverdin and carbon monoxide, thereby affecting associated signaling pathways. evitachem.com While this compound is a potent inhibitor of HO-1 (with a Ki of 11 nM), it also inhibits heme oxygenase-2 (HO-2) with a lower potency (IC50 of 7.5 µM). caymanchem.comglpbio.com Additionally, it can weakly inhibit endothelial nitric oxide synthase and soluble guanylyl cyclase at higher concentrations. caymanchem.comglpbio.com

Research findings highlight the utility of this compound in exploring the biological roles of HO-1. For instance, studies have shown that inhibiting HO activity with this compound exacerbates the production of reactive oxygen species (ROS) and leads to a decrease in antioxidant enzymes, underscoring the antioxidant role of HO-1. mdpi.com In the context of inflammation, co-treatment with this compound has been shown to reverse the anti-inflammatory effects of certain compounds, further supporting the protective role of HO-1. plos.orgnih.gov

This compound has also been employed to investigate the involvement of the HO pathway in angiogenesis. Studies using this compound have demonstrated that inhibiting HO activity prevents the induction of carbon monoxide generation and inhibits the synthesis of vascular endothelial growth factor (VEGF), a key factor in angiogenesis. researchgate.netnih.gov Furthermore, this compound has been shown to reduce the angiogenic activities of endothelial cells, including proliferation, migration, and tube formation. researchgate.netnih.gov

In cancer research, this compound has been explored for its effects on tumor microenvironments and its potential to sensitize cancer cells to chemotherapy. evitachem.commedchemexpress.comselleckchem.comabmole.commedchemexpress.comtargetmol.com For example, this compound has been shown to sensitize pancreatic ductal adenocarcinoma (PDAC) tumors to chemotherapy in mouse models. medchemexpress.comselleckchem.comabmole.commedchemexpress.comtargetmol.com In vitro studies have indicated that this compound can suppress the proliferation of certain pancreatic cancer cell lines. medchemexpress.comabmole.comtargetmol.com

The compound has also shown antiviral activity against certain arboviruses, including Dengue and Yellow Fever viruses, by directly targeting viral particles and impairing their ability to infect cells. targetmol.comnih.gov Light stimulation has been shown to enhance the inactivating activity of this compound against these viruses. nih.gov

This compound is commonly used as a research tool in both cellular and animal models to study the functions of HO-1. caymanchem.comglpbio.com While it primarily acts as an inhibitor of HO-1 activity, some studies have observed that this compound treatment can also upregulate HO-1 mRNA and protein levels, suggesting complex regulatory feedback mechanisms. glpbio.com

The application of this compound in research extends to understanding and modulating protoporphyrin IX fluorescence, which is relevant in areas like the visualization of brain tumor cells. nih.govfrontiersin.org this compound, as an HO-1 inhibitor, can increase intracellular PPIX concentration by reducing its degradation. frontiersin.orgspandidos-publications.com

The following table summarizes some key research findings related to this compound:

| Research Area | Observed Effect of this compound Inhibition | References |

| Oxidative Stress | Exacerbated ROS production, decreased antioxidant enzymes. | mdpi.com |

| Inflammation | Reversal of anti-inflammatory effects of other compounds, suggesting a protective role for HO-1. | plos.orgnih.gov |

| Angiogenesis | Prevention of CO generation and VEGF synthesis; reduced endothelial cell proliferation and migration. | researchgate.netnih.gov |

| Cancer (PDAC) | Sensitization of tumors to chemotherapy; suppression of cancer cell proliferation (in vitro). | medchemexpress.comabmole.comtargetmol.com |

| Antiviral Activity | Inactivation of Dengue and Yellow Fever viruses. | targetmol.comnih.gov |

| PPIX Fluorescence | Increased intracellular PPIX concentration. | frontiersin.orgspandidos-publications.com |

Properties

Molecular Formula |

C34H46Cl2N4O4Sn |

|---|---|

Molecular Weight |

764.4 g/mol |

IUPAC Name |

3-[10-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |

InChI |

InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)28-15-31-23(9-11-33(39)40)19(5)25(37-31)13-26-20(6)24(10-12-34(41)42)32(38-26)16-30-22(8-2)18(4)27(36-30)14-29(21)35-28;;;/h26,28-29,32,35,38H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |

InChI Key |

MZSHOUBPOPUIIO-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CC)C)CC1N2)(Cl)Cl)C)CCC(=O)O)C |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Snppix Action

Heme Oxygenase Isoform-Specific Inhibition

Heme oxygenases (HO) are enzymes responsible for the oxidative degradation of heme into biliverdin (B22007), carbon monoxide, and ferrous iron. There are two main isoforms: the inducible HO-1 and the constitutively expressed HO-2. SnPPIX acts as a pharmacological inhibitor of HO activity. nih.govphysiology.orgmdpi.com

Competitive Binding Dynamics with Heme Oxygenase-1 (HO-1)

This compound functions as a competitive antagonist of HO-1 by blocking the heme binding site of the enzyme. oncotarget.com This competitive inhibition has been demonstrated through various studies, including those using bilirubin (B190676) formation assays. oncotarget.com Metalloporphyrins like this compound are heme analogs where the central iron atom is replaced by another metal, such as tin. nih.gov This structural similarity allows them to bind to the heme binding pocket of HO, thereby inhibiting its activity competitively. nih.gov Studies have shown that inhibiting HO-1 activity with this compound can influence various cellular processes that are otherwise modulated by HO-1, such as cell proliferation and migration. oncotarget.com

Differential Inhibition Profile against Heme Oxygenase-2 (HO-2)

While this compound is known to inhibit HO activity, its inhibitory profile can differ between the HO-1 and HO-2 isoforms. This compound can bind to HO acting as a competitive inhibitor and reducing the enzymatic activity of both isoforms. researchgate.net Some studies indicate that certain HO inhibitors, including metalloporphyrins, may exhibit varying selectivity between HO-1 and HO-2. acs.org For instance, some novel HO-1 inhibitors have shown different IC50 values for HO-1 and HO-2, suggesting potential for differential inhibition. acs.org Research on the role of HO-2 in regulating coronary artery tone has shown that the relaxatory effects of hemin (B1673052), a substrate for HO, were antagonized by preliminary treatment with this compound, indicating its inhibitory action on HO-2 activity in this context. nih.gov

Interactions with Heme Metabolism and Trafficking Pathways

Beyond its direct inhibition of HO enzymes, this compound also interacts with broader heme metabolism and trafficking pathways within cells.

Modulation of Intracellular Protoporphyrin IX (PPIX) Accumulation

This compound can influence the intracellular accumulation of Protoporphyrin IX (PPIX), a precursor in the heme biosynthesis pathway. Heme oxygenase-1 is involved in the degradation of heme, which is formed from PPIX by ferrochelatase. nih.govmdpi.com By inhibiting HO-1 activity, this compound can diminish the degradation of heme, potentially leading to alterations in the heme biosynthesis pathway and subsequent accumulation of upstream intermediates like PPIX. nih.gov Studies have shown that diminishing HO-1 activity with this compound significantly enhanced the formation of PPIX in melanoma cells. nih.govresearchgate.net This suggests that HO-1 activity plays a role in regulating intracellular PPIX levels, and its inhibition by this compound disrupts this regulation, leading to increased PPIX accumulation. nih.govresearchgate.net

Here is a table summarizing the effect of this compound on PPIX accumulation:

| Treatment (Melanoma Cells) | Effect on HO-1 Activity | Effect on Intracellular PPIX Formation |

| Control | Normal | Baseline |

| Diminishing HO-1 activity by this compound | Decreased | Significantly enhanced (up to 1.8 fold) nih.govresearchgate.net |

Influence on Hemin Uptake and Release by Neural Cells

Research into hemin trafficking by neural cells has explored the effects of this compound on hemin uptake and release. Hemin is a form of heme that can accumulate in conditions like intracerebral hematomas and contribute to cell injury. nih.govnih.gov Studies using primary murine cortical cultures have quantified hemin uptake and release. nih.govnih.gov Inhibiting hemin breakdown with this compound had minimal effect on the extracellular 55Fe-hemin signal at early time points (4 hours), but did slightly reduce it at 24 hours at the highest concentration tested. nih.gov Importantly, concomitant treatment with this compound had no effect on the enhancement of isotope release by deferoxamine (B1203445) (DFO), a compound known to increase hemin release, nor did it affect DFO's neuroprotective effect against hemin toxicity. nih.govnih.govresearchgate.net These findings suggest that while this compound inhibits hemin breakdown by HO, its direct influence on the mechanisms of hemin uptake and release by neural cells appears to be limited compared to agents like DFO. nih.govnih.gov

Here is a table summarizing the effect of this compound on hemin release from mixed neuron-glia cultures:

| Treatment | Effect on Extracellular 55Fe-Hemin Signal (4 hours) | Effect on Extracellular 55Fe-Hemin Signal (24 hours, highest this compound conc.) |

| Control | Baseline | Baseline |

| Inhibiting hemin breakdown with this compound | Minimal effect nih.gov | Slightly reduced (~10%) nih.gov |

| DFO + this compound | Not altered by DFO nih.gov | Not altered by DFO nih.gov |

Binding Characteristics with Heme-Binding Proteins, including Hemopexin

This compound is known to bind tightly to hemopexin, a serum glycoprotein (B1211001) that plays a crucial role in scavenging free heme in the circulation. nih.govmdpi.com Hemopexin has a high binding affinity for free heme, and this interaction is a primary defense against heme toxicity. mdpi.comnih.gov The interaction between this compound and hemopexin is dependent on the histidine residues of hemopexin, similar to the interaction between heme and hemopexin. nih.gov However, due to differences in the coordination chemistry of tin and iron, the stability of the histidyl-metalloporphyrin complex is lower for this compound-hemopexin compared to mesoheme-hemopexin. nih.gov

Despite the difference in complex stability, the binding of this compound to hemopexin induces certain ligand-induced conformational changes in hemopexin that increase its affinity for its receptor. nih.gov For example, this compound binding produces a conformational change that protects the hinge region of hemopexin from proteolysis. nih.gov Competition experiments have confirmed that hemopexin has a significantly higher affinity for this compound compared to human serum albumin. nih.gov Appreciable amounts of this compound in circulation are bound by hemopexin, with the remainder associated with albumin due to its higher concentration in serum, resulting in essentially no non-protein-bound this compound. nih.gov The this compound-hemopexin complex can bind to the hemopexin receptor on cells, and this interaction may play a role in the hepatic uptake of this compound and the induction of HO mRNA. nih.gov These results suggest that hemopexin participates in the transport of this compound. nih.gov

Here is a table comparing the affinity of hemopexin and albumin for this compound:

| Protein | Apparent Dissociation Constant (Kd) at pH 7.4 |

| Hemopexin | 0.25 ± 0.15 µM nih.gov |

| Human Serum Albumin | 4 ± 2 µM nih.gov |

Cellular and Physiological Effects Elicited by Snppix

Regulation of Cellular Proliferation and Survival Mechanisms

SnPPIX has been shown to influence cellular proliferation and survival in various cell types, with effects that can vary depending on the cell context. Studies have indicated that this compound can significantly suppress the proliferation of certain cancer cell lines, such as Capan-1 and CD18/HPAF pancreatic ductal adenocarcinoma (PDAC) cells, when administered at specific concentrations (e.g., 20 μM, 50 μM for 24 hours). uniprot.orgwikipedia.org While some PDAC cell lines showed suppressed proliferation at 50 μM, this compound demonstrated no significant effect on their proliferation at lower exposures. wikipedia.orgnih.gov In melanoma cells, the anti-proliferative effect induced by certain treatments was significantly attenuated by this compound, suggesting a role for HO-1 in this process. ontosight.airesearchgate.net This indicates that in some contexts, HO-1 inhibition by this compound may counteract mechanisms that limit cancer cell proliferation.

Conversely, in endothelial cells, HO-1 inhibition with this compound has been shown to augment the anti-proliferative action of certain agents, such as contrast media. wikipedia.org This suggests that the protective role of HO-1 in promoting endothelial cell proliferation is inhibited by this compound. In melanoma cells overexpressing HO-1, this compound attenuated the increase in cell proliferation observed due to high HO-1 levels, further supporting the involvement of the HO-1 pathway in mediating proliferation in these cells. guidetopharmacology.org

The influence of this compound on cell survival appears linked to its effects on HO-1 activity and downstream pathways, including those involving oxidative stress and potentially autophagy. researchgate.net By inhibiting HO-1, this compound can impact the balance of pro-oxidant and anti-oxidant molecules, thereby affecting cell viability under various conditions. nih.gov

Modulation of Angiogenesis and Vascularization Processes

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions, including cancer. This compound has been shown to modulate angiogenesis, largely through its inhibitory effect on HO-1.

Impact on Vascular Endothelial Growth Factor (VEGF) Expression

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates blood vessel formation. news-medical.netprospecbio.commdpi.com Research indicates that this compound can inhibit VEGF synthesis. In endothelial cells, this compound prevented the induction of carbon monoxide generation (a product of HO activity) and inhibited VEGF synthesis. pnas.orgwikidata.org Similarly, in human keratinocytes, treatment with this compound decreased VEGF production, confirming the involvement of HO activity in VEGF synthesis in these cells. news-medical.netnih.gov Studies in vascular smooth muscle cells and macrophages also showed that this compound significantly reduced VEGF generation in both resting and stimulated cells. nih.gov This suggests that HO-1 activity generally up-regulates VEGF production, and its inhibition by this compound leads to reduced VEGF levels.

Effects on Endothelial Cell Proliferation, Migration, and Morphogenesis

This compound impacts the behavior of endothelial cells, which are central to angiogenesis. Inhibition of HO activity by this compound has been shown to reduce the VEGF-elicited angiogenic activities of endothelial cells. pnas.orgwikidata.org This includes decreasing their proliferation, migration, and the formation of tube-like structures on Matrigel, a process indicative of morphogenesis. pnas.orgwikidata.org Specifically, this compound reduced endothelial cell proliferation by 26%, migration by 46%, and tube formation on Matrigel by 48%. pnas.orgwikidata.org The outgrowth of capillaries from endothelial spheroids was also reduced by 30% upon this compound treatment. pnas.orgwikidata.org These findings highlight that HO activity promotes the capability of endothelial cells to respond to angiogenic stimuli, and this compound, by inhibiting HO-1, counteracts these pro-angiogenic effects. pnas.org Furthermore, HO-1 inhibition with this compound or HO-1 knockdown has been shown to augment the anti-proliferative action of certain agents on endothelial cells. wikipedia.org

Influence on Neovascularization in Tissue Repair Models

Studies in tissue repair models, particularly wound healing, have demonstrated the influence of this compound on neovascularization. Heme oxygenase-1 is strongly induced in injured tissues and is considered an important modulator of new blood vessel formation (neovascularization). Inhibition of HO-1 by tin protoporphyrin-IX has been shown to result in the retardation of wound closure in mice. This delayed healing was accompanied by impaired neovascularization. Experiments using a scratch assay model on human keratinocyte cell line HaCaT showed that incubation with this compound significantly slowed down the closure of the gap, likely resulting from reduced keratinocyte migration. These findings suggest that HO-1 activity is necessary for efficient wound closure and neovascularization, and its inhibition by this compound impedes these processes.

Influence on Inflammatory and Oxidative Stress Responses

This compound has been noted to influence inflammatory and oxidative stress responses, largely through its role as an HO-1 inhibitor. HO-1 is recognized as a cytoprotective, anti-inflammatory, and anti-oxidant enzyme. wikidata.org

Alterations in Reactive Oxygen Species Production

Reactive Oxygen Species (ROS) are highly reactive molecules that play a dual role as signaling molecules and mediators of inflammation and tissue injury. Oxidative stress occurs when there is an imbalance between ROS production and antioxidant defenses. HO-1 plays a role in protecting against oxidative stress. nih.govwikidata.org While the direct effect of this compound on ROS production can be complex and context-dependent due to the multifaceted role of HO-1 and its byproducts, inhibition of HO-1 by this compound can influence the cellular redox state. nih.gov For instance, the induction of HO-1 can confer protection in inflammatory conditions through the removal of heme, a pro-oxidant. wikidata.org By inhibiting HO-1, this compound may indirectly affect the levels of heme and the production of downstream molecules like carbon monoxide and biliverdin (B22007), which have antioxidant properties. nih.govwikidata.org Some studies suggest that increased ROS production can be associated with HO-1 activity in certain contexts, and inhibition by this compound can attenuate such increases. ontosight.airesearchgate.net The interplay between oxidative stress and inflammation is well-established, with each capable of exacerbating the other, and HO-1 and its inhibition by this compound are implicated in modulating this cycle.

Regulation of Antioxidant Enzyme Systems

This compound is a known inhibitor of heme oxygenase-1 (HO-1), an inducible enzyme that plays a critical role in the prevention of vascular inflammation and is involved in maintaining antioxidant/oxidant homeostasis. frontiersin.orgmedchemexpress.commedchemexpress.com HO-1 is a Nrf2-regulated gene and is responsible for the oxidative cleavage of heme, producing biliverdin, carbon monoxide, and ferrous iron. frontiersin.org These byproducts have significant antioxidant, anti-inflammatory, and cytoprotective effects. frontiersin.orgplos.org

While this compound primarily targets HO-1, the broader impact on the complex network of antioxidant enzymes and pathways is context-dependent and linked to the role of HO-1 in those specific cellular environments.

Modulation of Proinflammatory Cytokine and Chemokine Expression

This compound has been shown to modulate the expression of proinflammatory cytokines and chemokines, largely due to its inhibitory effect on HO-1. HO-1 itself possesses anti-inflammatory properties, and its induction can suppress the expression of various inflammatory mediators. frontiersin.orgportlandpress.com

Studies have demonstrated that this compound can reverse the anti-inflammatory effects mediated by HO-1. For example, in a mouse model of inflammation, co-treatment with this compound reversed the inhibitory effect of atorvastatin (B1662188) on cell influx and proinflammatory markers, suggesting a protective role of HO-1. plos.org Atorvastatin treatment in this model reduced the gene expression of proinflammatory cytokines such as Il1a, Il1b, Il6, and Tnfa, and chemokines like Ccl3, Ccl4, and Cxcl1; these effects were attenuated by this compound treatment. aub.edu.lb Similarly, this compound significantly inhibited HO-1-induced CXCL-10 expression in renal tubular epithelial cells. physiology.org

However, the effect of this compound on cytokine and chemokine expression can vary depending on the cellular context and the specific inflammatory stimulus. While this compound can counteract HO-1 mediated anti-inflammatory effects, some studies suggest it might have direct or indirect effects on inflammatory pathways independent of complete HO-1 inhibition. For instance, in dendritic cells, this compound had no effect on TNF-α and IL-6 expression induced by LPS, although it significantly reduced IFN-γ expression. aai.org

The modulation of proinflammatory mediators by this compound is intricately linked to its role as an HO-1 inhibitor, influencing pathways downstream of HO-1 activity that regulate inflammatory responses.

Table 1: Effects of this compound on Proinflammatory Cytokines and Chemokines

| Inflammatory Mediator | Effect with this compound Treatment (Context) | Related HO-1 Activity | Source |

| Cell influx | Reversed atorvastatin-induced reduction (mouse inflammation model) | HO-1 dependent | plos.org |

| Il1a gene expression | Attenuated atorvastatin-induced reduction (mouse inflammation model) | HO-1 dependent | aub.edu.lb |

| Il1b gene expression | Attenuated atorvastatin-induced reduction (mouse inflammation model) | HO-1 dependent | aub.edu.lb |

| Il6 gene expression | Attenuated atorvastatin-induced reduction (mouse inflammation model) | HO-1 dependent | aub.edu.lb |

| Tnfa gene expression | Attenuated atorvastatin-induced reduction (mouse inflammation model) | HO-1 dependent | aub.edu.lb |

| Ccl3 gene expression | Attenuated atorvastatin-induced reduction (mouse inflammation model) | HO-1 dependent | aub.edu.lb |

| Ccl4 gene expression | Attenuated atorvastatin-induced reduction (mouse inflammation model) | HO-1 dependent | aub.edu.lb |

| Cxcl1 gene expression | Attenuated atorvastatin-induced reduction (mouse inflammation model) | HO-1 dependent | aub.edu.lb |

| CXCL-10 expression | Significantly inhibited HO-1-induced expression (renal tubular cells) | HO-1 dependent | physiology.org |

| TNF-α expression | No effect (LPS-matured dendritic cells) | Not directly linked | aai.org |

| IL-6 expression | No effect (LPS-matured dendritic cells) | Not directly linked | aai.org |

| IFN-γ expression | Significantly reduced (LPS-matured dendritic cells) | Not directly linked | aai.org |

| MCP-1 levels | Attenuated atorvastatin inhibitory effect (mouse inflammation model) | HO-1 dependent | aub.edu.lb |

Effects on Cellular Differentiation Pathways

The influence of this compound on cellular differentiation pathways is also linked to its role as an HO-1 inhibitor and the broader functions of the HO-1 system, which include involvement in cell proliferation and differentiation. portlandpress.comtermedia.pl

Research indicates that HO-1 can play a role in macrophage differentiation and polarization to certain subtypes. frontiersin.org By inhibiting HO-1, this compound can potentially impact these processes.

In the context of B cell differentiation, cell-free heme has been shown to suppress plasmablast and plasma cell differentiation. This effect is mediated, in part, by upregulating HO-1. nih.gov In contrast, heme-mediated inhibition of plasmablast cell differentiation was reversed by this compound. nih.gov Treatment with heme plus this compound led to an even higher frequency of plasmablasts compared with no treatment, suggesting that the inability to degrade heme due to this compound inhibition may induce plasma cell differentiation through other mechanisms. nih.gov this compound alone had no significant effect on differentiation in this specific context, indicating that basal intracellular heme levels might be too low to provide sufficient substrate for HO-1 under normal conditions to influence differentiation. nih.govsci-hub.se

Furthermore, high expression of HO-1 has been correlated with decreased expression of miR-206, which is necessary for myoblast differentiation. termedia.pl This suggests that inhibiting HO-1 with this compound could potentially influence myoblast differentiation by affecting miR-206 levels, although direct studies on this compound's effect on myoblast differentiation through this mechanism were not explicitly detailed in the provided search results.

Direct Antiviral Mechanisms and Efficacy in Cellular Contexts

This compound has demonstrated direct antiviral activity against a range of viruses, particularly enveloped viruses. Its mechanisms of action involve targeting the viral envelope and interfering with early stages of the viral life cycle, such as adsorption and entry into host cells. nih.govresearchgate.netmdpi.com

Inhibition of Viral Adsorption and Entry

This compound impairs viral adsorption and entry into susceptible cells. researchgate.net Studies have shown that this compound treatment can lead to viral envelope protein loss, affecting viral morphology and consequently impacting the ability of the virus to attach to and enter target cells. nih.govresearchgate.net

Specifically, this compound has been shown to inhibit the fusion between the viral envelope and the endosomal membrane during endocytosis. researchgate.netufu.brnih.gov Experiments using labeled viruses have demonstrated that in the presence of this compound, viruses were unable to efficiently fuse with the endosomal membrane. researchgate.netufu.brnih.gov It is proposed that the hydrophobic nature of porphyrins like this compound allows them to interact with viral envelope lipids, thereby impairing attachment and entry. ufu.brnih.gov

In the case of HIV-1, this compound inhibits infection in vitro by binding to the V3 loop of the gp120 protein, which is crucial for viral entry. vulcanchem.com This binding disrupts the viral envelope conformation and its engagement with the CD4 receptor on host cells. vulcanchem.com

Broad-Spectrum Antiviral Activity against Enveloped Viruses

This compound exhibits broad-spectrum antiviral activity, particularly against enveloped viruses. nih.govresearchgate.netmdpi.com This activity has been demonstrated against various arboviruses, including Dengue virus (DENV), Yellow Fever virus (YFV), Chikungunya virus (CHIKV), Zika virus (ZIKV), Mayaro virus (MAYV), Sindbis virus (SINV), and Vesicular Stomatitis virus (VSV). nih.govresearchgate.netmdpi.com

The antiviral activity of this compound against these viruses has been assessed through various methods, including plaque assays to quantify infectious particles. researchgate.net Pre-incubation of viruses with different concentrations of this compound has shown a dose-dependent reduction in virus infectivity. researchgate.net

Furthermore, light stimulation has been shown to enhance the antiviral activity of this compound against the tested arboviruses. nih.govresearchgate.netmdpi.com This suggests a photodynamic component to its antiviral mechanism, where photoactivation of this compound can generate reactive oxygen species (ROS) that modify viral proteins in the envelope, contributing to antiviral activity. ufu.brnih.govresearchgate.net

Beyond arboviruses, this compound has also shown activity against HIV-1, reducing the infectivity of azidothymidine-resistant strains. vulcanchem.com Protoporphyrin IX derivatives, including the base structure from which this compound is derived, have also been investigated for antiviral activity against other enveloped viruses like SARS-CoV-2 and influenza A viruses, demonstrating inhibition at the entry stage. researchgate.netbiologists.com

Table 2: Antiviral Activity of this compound Against Enveloped Viruses

| Virus | Virus Family | Demonstrated Activity Against | Mechanism(s) | Light-Enhanced Activity | Source |

| Dengue virus (DENV) | Flaviviridae | Virus inactivation | Targeting viral envelope | Not specified | nih.govresearchgate.netmdpi.com |

| Yellow Fever virus (YFV) | Flaviviridae | Virus inactivation | Targeting viral envelope | Not specified | nih.govresearchgate.netmdpi.com |

| Chikungunya virus (CHIKV) | Togaviridae | Virus inactivation, entry inhibition | Targeting viral envelope, impairing adsorption and entry, envelope protein loss | Yes | nih.govresearchgate.netmdpi.com |

| Zika virus (ZIKV) | Flaviviridae | Virus inactivation, entry inhibition | Targeting viral envelope, impairing adsorption and entry, envelope protein loss | Yes | nih.govresearchgate.netmdpi.com |

| Mayaro virus (MAYV) | Togaviridae | Virus inactivation, entry inhibition | Targeting viral envelope, impairing adsorption and entry, envelope protein loss, inhibiting fusion | Yes | nih.govresearchgate.netmdpi.comresearchgate.netnih.gov |

| Sindbis virus (SINV) | Togaviridae | Virus inactivation, entry inhibition | Targeting viral envelope, impairing adsorption and entry, envelope protein loss | Yes | nih.govresearchgate.netmdpi.com |

| Vesicular Stomatitis virus (VSV) | Rhabdoviridae | Virus inactivation, entry inhibition | Targeting viral envelope, impairing adsorption and entry, envelope protein loss | Yes | nih.govresearchgate.netmdpi.com |

| HIV-1 | Retroviridae | Infection inhibition | Binding gp120 V3 loop, disrupting envelope conformation and CD4 engagement | Not specified | vulcanchem.com |

Research Models and Experimental Paradigms Employing Snppix

In Vitro Cell Line Models

In vitro studies using various cell lines are fundamental to understanding the cellular mechanisms influenced by SnPPIX.

Applications in Human and Murine Cell Lines

This compound has been applied in research using a variety of human and murine cell lines to explore its effects on cellular processes. While specific details regarding this compound's application in all the listed cell lines (HeLa, Vero, RAW264.7, HaCaT, PC12, 293T, Capan-1, CD18/HPAF, UOK 262) were not comprehensively available across the search results, its use in some of these, particularly in the context of cancer and viral research, has been documented. For instance, this compound has been studied in Capan-1 and CD18/HPAF cells in the context of pancreatic cancer research. Vero cells have been used in studies investigating the antiviral activity of this compound against various arboviruses.

Specific Applications in Cancer Cell Biology Research

This compound has been specifically applied in cancer cell biology research, with studies focusing on its effects on different cancer types. Research has explored its potential in melanoma, pancreatic ductal adenocarcinoma (PDAC), and rhabdomyosarcoma models.

In pancreatic ductal adenocarcinoma, this compound has been shown to inhibit the proliferation of Capan-1 and CD18/HPAF cells at concentrations of 20 μM and 50 μM over 24 or 72 hours. At a concentration of 50 μM, it also inhibited the growth of PDAC cells.

Application in Viral Infectivity Assays

This compound has demonstrated broad-spectrum virus inactivation ability in viral infectivity assays. Studies have shown that this compound can directly inactivate different classes of arboviruses, including Chikungunya virus (CHIKV), Mayaro virus (MAYV), Sindbis virus (SINV), Brazilian and African strains of Zika virus (ZIKV BR and ZIKV 766), and Vesicular Stomatitis virus (VSV). Pre-incubation of these viruses with different concentrations of this compound in the dark for one hour prior to infection significantly reduced their infectivity as quantified by plaque assay. Dose-response curves illustrated the inhibitory effect of this compound on the infectivity of these viruses. Furthermore, treatment of viral particles with this compound (300 µM or 10 µM with light stimuli) led to a significant loss in their ability to induce cell death in susceptible cells compared to untreated viruses. Non-photo-stimulated this compound failed to protect against SINV infection, but under light stimuli, cell protection was observed even at a lower dose of this compound. This compound and Co-protoporphyrin IX (CoPPIX) have been shown to impair viral adsorption and entry into susceptible cells.

Preclinical In Vivo Animal Models

Preclinical in vivo animal models are crucial for evaluating the systemic effects and therapeutic potential of this compound in a living organism.

Oncological Research Models

This compound has been investigated in oncological research using preclinical animal models, including xenograft models and rhabdomyosarcoma models.

In male and female athymic nude mice bearing PDAC cell-derived xenograft tumors, this compound administered via intraperitoneal injection at 5 mg/kg on specific days (1, 4, 6, 8, 11, 13, 15, 18, and 20) inhibited tumor growth. Additionally, this treatment sensitized the tumors to chemotherapy with Gemcitabine.

Infectious Disease Models

This compound has also been employed in infectious disease models, notably in studies involving Mycobacterium tuberculosis infection and viral infection models.

In Mycobacterium tuberculosis infection models, treatment with this compound has resulted in decreased pulmonary bacterial loads in infected mice with an intact T cell compartment. Experiments using different protocols showed reduced CFU in the lungs, mediastinal lymph nodes, and spleens of treated mice compared to untreated controls. The antitubercular efficacy of this compound in vivo has been demonstrated, showing significant reductions in bacterial loads in infected mice. A long-acting thermoresponsive injectable formulation of this compound (this compound-TIF) administered weekly intramuscularly to Mtb-infected mice induced significant reductions in bacterial loads, comparable to daily intraperitoneal or intramuscular injections of water-based this compound (this compound-WBS). For instance, weekly IM injections of this compound-TIF for 4 weeks significantly reduced pulmonary mycobacterial load (5.8 logs) compared to untreated (7.2 logs) or placebo-TIF treated (7.4 logs) animals. Daily IP (6.2 logs) or IM (6.0 logs) injections of this compound-WBS also significantly reduced mycobacterial levels relative to untreated controls (7.2 logs).

While this compound has shown antiviral activity in vitro, its application in in vivo viral infection models beyond the context of broad-spectrum inactivation mechanisms requires further detailed exploration within the provided search results. However, the inactivation of viruses by this compound in vitro suggests a potential for in vivo applications in controlling viral infections.

Wound Healing and Tissue Repair Models

Research employing this compound has explored the role of heme oxygenase-1 (HO-1) in cutaneous wound healing and tissue repair. Studies using in vitro scratch assays with human keratinocyte cell line HaCaT have shown that incubation with this compound significantly slowed down the closure of the created gap. researchgate.netnih.govresearchgate.net This effect was likely due to a reduction in keratinocyte migration rather than proliferation, as experiments were conducted in the presence of a cell cycle blocker. researchgate.netnih.gov

In vivo studies in mice have further investigated the impact of this compound on wound healing. Subcutaneous administration of this compound in wild-type mice resulted in delayed wound closure compared to vehicle-treated animals, a delay evident throughout the healing process. researchgate.netnih.govplos.org This suggests that inhibition of HO activity by this compound can impair the normal progression of wound healing.

Interestingly, research indicates that while HO-1 induction is necessary for efficient wound closure and neovascularization, the mechanism by which this compound inhibits wound closure might involve HO-1 independent pathways in addition to HO-1 inhibition. nih.govplos.org Studies have shown that this compound treatment did not decrease the expression of vascular endothelial growth factor (VEGF) in the blood, nor were there differences in VEGF expression in wounded skin or the number of blood vessels in this compound-treated mice compared to controls. nih.govplos.org This contrasts with observations in HO-1 deficient mice, where impaired wound healing was associated with reduced levels of certain proangiogenic cytokines and growth factors like soluble CD40 antigen, IL-2, KC, IL-17, IFNγ, and GM-CSF. nih.govplos.org

Research in diabetic rats, a model for impaired wound healing, also utilized this compound. While hemin (B1673052), an HO-1 inducer, accelerated wound healing by potentially combating inflammation and oxidative stress via HO-1, the results from the this compound group were in disagreement with the hemin group, as reflected in histopathology. nih.gov This further supports the complex involvement of HO-1 and potentially other pathways in wound repair, where this compound's inhibitory effects can lead to impaired healing.

Inflammation Models (e.g., Zymosan-induced Inflammation)

This compound has been utilized in inflammation models, such as zymosan-induced inflammation, to investigate the role of heme oxygenase-1 (HO-1) in inflammatory responses. Zymosan, a cell wall component of Saccharomyces cerevisiae, is known to activate TLR2 signaling and induce the production of cytokines, chemokines, and complement, leading to inflammation. researchgate.netnih.gov

Studies using a zymosan-injected air pouch model in mice have demonstrated that this compound can reverse the anti-inflammatory effects of other compounds, highlighting the involvement of HO-1 in these processes. For instance, atorvastatin (B1662188) treatment attenuated cell influx and the expression of proinflammatory cytokines and chemokines in response to zymosan, along with inducing HO-1. researchgate.netnih.govnih.gov Co-treatment with this compound, an HO inhibitor, reversed the inhibitory effect of atorvastatin on cell influx and proinflammatory markers, suggesting a protective role of HO-1 in this model. nih.govnih.gov

Specifically, in the zymosan-induced air pouch model, atorvastatin significantly decreased the gene expression of proinflammatory cytokines like Il1a, Il1b, Il6, and Tnfa, and chemokines. nih.gov Co-treatment with this compound abolished this inhibitory effect of atorvastatin on cell recruitment and the expression of these proinflammatory genes, indicating that HO-1 mediates the anti-chemotactic and anti-inflammatory effects of atorvastatin in this context. nih.gov

Furthermore, this compound has been shown to strongly decrease the concentrations of many inflammatory mediators in the blood of wounded mice, some of which effects were potentially HO-1 dependent, as similar downregulations were observed in HO-1 deficient animals. nih.gov This suggests a broader role for this compound, likely through HO inhibition, in modulating systemic inflammatory responses.

Neurobiological Models (e.g., Hemin Trafficking in Neural Cells)

In neurobiological research, this compound has been employed to study processes such as hemin trafficking in neural cells and its implications in conditions like hemorrhagic central nervous system (CNS) insults. Hemin accumulates in intracerebral hematomas and can contribute to cell injury in adjacent tissue. nih.gov

Studies quantifying hemin uptake and release in primary murine cortical cultures, including mixed neuron-glia, neuron, glia, and microglia cultures, have utilized this compound to inhibit hemin breakdown. nih.gov These studies revealed that while net uptake of ⁵⁵Fe-hemin was similar in mixed neuron-glia, neuron, and glia cultures, it was significantly greater in microglia cultures. nih.gov After washout, a considerable percentage of the isotope signal was released by mixed neuron-glia cultures into albumin-containing medium. nih.gov Inhibiting hemin breakdown with this compound had minimal effect on this release. nih.gov

Further research in mixed cultures treated with hemin demonstrated widespread neuronal loss that was attenuated by deferoxamine (B1203445) (DFO), a hemin-binding compound. nih.gov Concomitant treatment with this compound had no effect on either the enhancement of isotope release by DFO or the observed neuroprotection. nih.gov This suggests that under conditions where iron-mediated injury is mitigated, the effect of HO activity on hemin neurotoxicity might be dependent on cellular vulnerability to iron, and HO inhibition with this compound was not protective and tended to worsen injury in this specific context. nih.gov These results imply that in the presence of physiological albumin concentrations, hemin uptake by neural cells is followed by substantial extracellular release, and the protective effect of DFO may be related to enhancing this release, a process not significantly influenced by this compound-mediated HO inhibition in this model. nih.gov

Development of Advanced this compound Formulations for Research Applications

Thermoresponsive Injectable Delivery Systems in Preclinical Research

The development of advanced formulations for this compound has been explored to improve its delivery and efficacy in preclinical research, particularly for applications requiring sustained release. A notable development is the creation of a thermoresponsive injectable formulation (this compound-TIF) based on a poloxamer-poly(acrylic acid) blend. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net This formulation is designed for effective intramuscular (IM) delivery and exhibits temperature-dependent reversible gelation, making it suitable as a drug carrier for prolonged therapeutic effectiveness. acs.orgnih.gov

This compound-TIF has been characterized as microparticulate, syringeable, and injectable, demonstrating complete in vitro and in vivo gelation. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net This thermoresponsive property allows the formulation to be administered as a liquid and then form a gel depot at the injection site due to body temperature, facilitating sustained release of this compound.

Preclinical research, such as studies in murine infection models, has evaluated the efficacy of this compound-TIF. Administered once weekly, this formulation significantly prolonged the absorption and antimicrobial efficacy of this compound in infected mice. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net This sustained effect is a key advantage for applications requiring less frequent dosing.

Data on the injectability of this compound-TIF has been reported, indicating the time required to transfer a specific volume through different gauge needles. For instance, transferring 0.1 mL of this compound-TIF through a 21G needle took approximately 7.0 ± 1.0 seconds, while through a 25G needle it took about 15.0 ± 0.8 seconds. researchgate.net These measurements are important for assessing the practical feasibility of administering the formulation.

Pharmacokinetic Characterization in Preclinical Models

Pharmacokinetic characterization of this compound formulations in preclinical models is crucial for understanding their absorption, distribution, metabolism, and excretion profiles. Studies involving the thermoresponsive injectable formulation (this compound-TIF) in mice have provided insights into its pharmacokinetic behavior compared to conventional aqueous this compound.

Following intramuscular injection of this compound-TIF in mice, detection of this compound in plasma occurred as early as 30 minutes post-administration. acs.orgnih.gov The in vivo drug release and absorption from the polymeric carrier were relatively delayed, with predominant absorption occurring within 24 hours. acs.orgnih.gov Notably, reasonably low plasma levels were maintained over prolonged periods with the this compound-TIF. acs.orgnih.gov

Comparative pharmacokinetic analysis between weekly intramuscular injections of this compound-TIF and daily intraperitoneal injections of aqueous this compound has been conducted. acs.orgnih.gov The this compound-TIF treatment significantly enhanced drug absorption, as indicated by a significantly higher area under the curve from 0 to 24 hours (AUC₀₋₂₄) and maximum plasma concentration (Cmax). acs.orgnih.gov The time to reach maximum plasma concentration (tmax) was also observed. acs.orgnih.gov

The following table summarizes representative pharmacokinetic parameters observed in a preclinical study comparing this compound-TIF and aqueous this compound:

| Formulation | AUC₀₋₂₄ (µg h/mL) | Cmax (µg/mL) | tmax (h) | t₁/₂ (h) |

| This compound-TIF (Weekly IM) | 575.1 ± 38.5 | 46.5 ± 11.8 | 1 | 2.77 |

| This compound-WBS (Daily IP) | 38.8 ± 4.4 | 7.4 ± 1.6 | 0.5 | 1.89 |

Note: Data are representative and specific values may vary depending on the study parameters.

These pharmacokinetic findings demonstrate that the thermoresponsive injectable formulation provides sustained release and improved absorption of this compound compared to a conventional aqueous solution, supporting its potential for less frequent administration in preclinical research settings. acs.orgnih.gov

Methodological Frameworks for Snppix Research

Biochemical and Molecular Assays

Biochemical and molecular techniques are crucial for quantifying the direct and indirect impacts of SnPPIX on enzymatic activity and the expression levels of key proteins and genes.

Enzyme Activity Quantification (Heme Oxygenase, Nitric Oxide Synthase)

Quantifying the enzymatic activity of Heme Oxygenase (HO) is a primary method to confirm the inhibitory effect of this compound. HO activity is typically measured by assessing the production of its metabolic product, bilirubin (B190676), from heme. Studies have shown that this compound significantly inhibits HO activity. For instance, treatment with 10 µM this compound has been shown to inhibit HO activity nih.gov. Another enzyme often investigated in conjunction with HO is Nitric Oxide Synthase (NOS), as both pathways can interact and influence various physiological processes. While this compound is known for its selectivity towards HO over NOS, some studies have explored its effects on NOS activity. One study found that superfusion with 10 µM this compound had no significant effect on cortical NOS activity, while a higher concentration of 30 µM showed a marginal inhibitory effect nih.gov. Conversely, other research indicated that this compound significantly increased nitric oxide generation by iNOS in certain cell types, highlighting potential HO-independent effects bibliotekanauki.pl.

Protein Expression Analysis (Western Blotting, Flow Cytometry)

Western blotting is a widely used technique to analyze the total protein levels of target molecules in cell or tissue lysates following this compound treatment. This method allows researchers to determine if this compound influences the expression of HO isoforms (HO-1, HO-2) or other proteins involved in related pathways. For example, Western blot analysis has been used to show that this compound can reduce hemin-induced HO-1 protein expression nih.gov.

Flow cytometry provides a method for analyzing protein expression at the single-cell level, allowing for the identification of specific cell populations and the quantification of protein levels within those populations. This technique is particularly useful for studying heterogeneous cell samples. Flow cytometry has been employed to assess changes in protein expression in response to various stimuli and treatments, and it can be applied to evaluate how this compound affects the expression of cell surface markers or intracellular proteins in different cell types addgene.org.

Gene Expression Profiling (RT-qPCR for mRNA and microRNAs)

Quantitative real-time polymerase chain reaction (RT-qPCR) is a sensitive method for quantifying messenger RNA (mRNA) and microRNA (miRNA) expression levels. This technique can reveal whether this compound treatment leads to changes in the transcription of genes encoding HO enzymes, NOS isoforms, or other relevant proteins and regulatory RNAs. Studies have utilized RT-qPCR to examine the impact of this compound on gene expression. For instance, research has assessed HMOX1 (the gene encoding HO-1) expression levels using RT-qPCR after this compound treatment researchgate.net. While metalloporphyrins like this compound can decrease HO activity, they have also been observed to concomitantly induce HO-1 mRNA expression frontierspartnerships.org. RT-qPCR is also used to profile microRNA expression, which can play a regulatory role in cellular responses, and this method can be applied to investigate if this compound influences miRNA levels plos.orgnih.govresearchgate.net.

ELISA for Cytokine and Growth Factor Quantification

Enzyme-linked immunosorbent assay (ELISA) is a common technique for quantifying the concentrations of soluble proteins such as cytokines and growth factors in biological samples like cell culture media or plasma. This assay is valuable for assessing the impact of this compound on inflammatory responses and angiogenic processes, which are often mediated by these signaling molecules. Studies have used ELISA to measure levels of growth factors like vascular endothelial growth factor (VEGF) in response to this compound treatment. For example, research has shown that this compound can significantly reduce the generation of VEGF in vascular smooth muscle cells and macrophages bibliotekanauki.pl. ELISA kits are available for the simultaneous detection of multiple cytokines, allowing for comprehensive profiling of the inflammatory environment signosisinc.com.

Cellular and Functional Phenotyping Assays

Cell Viability and Proliferation Assessments (e.g., MTT Assay)

Assessing cell viability and proliferation is fundamental to understanding the potential cytotoxic or growth-modulating effects of this compound. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of viable cell number sigmaaldrich.comabcam.com. This assay relies on the reduction of a yellow tetrazolium dye (MTT) into purple formazan (B1609692) crystals by metabolically active cells sigmaaldrich.comabcam.com. The intensity of the purple color is proportional to the number of viable cells.

Studies have utilized the MTT assay to evaluate the effect of this compound on cell viability in various cell types. For example, the MTT assay has been used to show that this compound can decrease cell viability, particularly in the context of inhibiting HO-1 activity scienceopen.comnih.gov. Conversely, some research indicates that this compound can improve cell survival rates in certain conditions bibliotekanauki.pl. The effect of this compound on cell proliferation can vary depending on the cell type and experimental context. For instance, this compound has been shown to rescue the inhibition of melanoma cell proliferation induced by another compound, suggesting a role for HO-1 activity in that process mdpi.com.

Below is a table summarizing some research findings related to this compound and the discussed methodologies:

| Assay Type | Target(s) | Key Finding(s) Related to this compound | Reference(s) |

| Enzyme Activity Quantification | Heme Oxygenase (HO) | Potent inhibitor of HO activity. | tocris.commdpi.comcaymanchem.comnih.gov |

| Enzyme Activity Quantification | Nitric Oxide Synthase (NOS) | Marginal or no significant inhibition at lower concentrations; potential HO-independent effects. | nih.govbibliotekanauki.pl |

| Protein Expression Analysis | HO-1 (Western Blot) | Can reduce hemin-induced HO-1 protein expression. | nih.gov |

| Gene Expression Profiling | HMOX1 mRNA (RT-qPCR) | Can be induced by metalloporphyrins like this compound despite inhibiting HO activity. | researchgate.netfrontierspartnerships.org |

| ELISA | Vascular Endothelial Growth Factor (VEGF) | Significantly reduced VEGF generation. | bibliotekanauki.pl |

| Cell Viability/Proliferation | Cell Viability (MTT Assay) | Can decrease cell viability or improve cell survival depending on context. | bibliotekanauki.plscienceopen.comnih.govmdpi.com |

Cell Migration and Invasion Assays (e.g., Scratch Assay)

Cell migration and invasion are fundamental processes in various biological contexts, including development, wound healing, and disease progression such as cancer metastasis. frontiersin.orgsartorius.com Assays like the scratch assay (also known as wound healing assay) are commonly used in vitro methods to quantify cell migration. frontiersin.orgsartorius.comfrontiersin.orgnih.gov In a scratch assay, a "wound" or cell-free area is created in a confluent monolayer of cells, and the rate at which cells migrate into this gap is monitored over time. frontiersin.orgsartorius.comnih.gov

While the provided search results discuss cell migration and invasion assays in general and mention that this compound can affect cell migration researchgate.net, specific detailed research findings solely focused on this compound using only scratch assays or other migration/invasion assays were not extensively detailed in the search results. However, one study indicated that this compound reduced the migration of endothelial cells. researchgate.net

Angiogenic Functional Assays (Tube Formation, Capillary Sprouting)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions, including tumor growth. frontiersin.orgnih.gov Angiogenic functional assays, such as the tube formation assay and capillary sprouting assay, are in vitro methods used to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. frontiersin.orgibidi.comsemanticscholar.org

Research has demonstrated that this compound can influence angiogenic activities. Studies have shown that this compound reduced VEGF-elicited angiogenic activities of endothelial cells. researchgate.net This was evidenced by a decrease in the formation of tubes on Matrigel and the outgrowth of capillaries from endothelial spheroids. researchgate.net Specifically, this compound treatment resulted in a 48% inhibition of tube formation on Matrigel and a 30% inhibition of capillary sprouting from endothelial spheroids. researchgate.net This suggests an anti-angiogenic effect of this compound by inhibiting heme oxygenase activity. researchgate.netnih.gov

Table 1: Effect of this compound on Endothelial Cell Angiogenic Activities

| Angiogenic Activity | Effect of this compound Treatment | Percentage Inhibition researchgate.net |

| Tube Formation on Matrigel | Reduced | 48% |

| Capillary Sprouting | Reduced | 30% |

| Proliferation | Decreased | 26% |

| Migration | Decreased | 46% |

Viral Plaque Assays and Infectivity Quantification

Viral plaque assays are a standard virological technique used to quantify the number of infectious virus particles in a sample. virologyresearchservices.comnih.govnih.gov This assay involves infecting a monolayer of host cells with serial dilutions of a virus sample and then overlaying the cells with a semi-solid medium to restrict viral spread. virologyresearchservices.comnih.gov Infectious viruses create localized areas of cell lysis or damage called plaques, which can be counted to determine the viral titer, typically expressed as plaque-forming units per milliliter (PFU/mL). virologyresearchservices.comnih.gov

Research has investigated the effect of this compound on the infectivity of various viruses using plaque assays. This compound has shown broad-spectrum virus inactivation ability against several arboviruses, including Chikungunya (CHIKV), Mayaro (MAYV), Sindbis (SINV), and Zika (ZIKV). researchgate.net At a concentration of 300 µM, this compound was able to fully inactivate CHIKV. researchgate.net The study also indicated that this compound impaired viral adsorption and fusion, mechanisms crucial for viral entry into host cells. researchgate.net Light stimuli were found to enhance the inactivation efficiency of this compound against some viruses. researchgate.netscispace.com

Table 2: this compound Inactivation of Arboviruses (300 µM this compound)

| Virus | Inactivation Effect researchgate.net |

| CHIKV | Full inactivation |

| MAYV | Significant reduction |

| SINV | Significant reduction |

| ZIKV BR | Significant reduction |

| ZIKV 766 | Significant reduction |

| VSV | Significant reduction |

Spectroscopic and Imaging Techniques

Spectroscopic and imaging techniques are essential tools in biological research, providing ways to visualize cellular structures, analyze molecular interactions, and assess physiological changes in living systems.

Fluorescence Microscopy for Cellular Morphological Analysis

Fluorescence microscopy is a widely used imaging technique in cell biology that utilizes the phenomenon of fluorescence to visualize specific cellular components or structures. numberanalytics.comacs.org By labeling cells or their organelles with fluorescent dyes or proteins, researchers can study cellular morphology, the distribution of molecules, and dynamic processes within living or fixed cells. numberanalytics.comulisboa.ptku.dk

Fluorescence microscopy has been employed in research involving this compound, particularly in the context of viral studies. For instance, fluorescence microscopy was used to visualize the effect of this compound on viral fusion, showing that treated viruses were less able to efficiently fuse with the endosomal membrane. researchgate.netscispace.com Additionally, fluorescence microscopy can be used for analyzing nuclear morphology, which can be affected by various cellular processes and treatments. ulisboa.pt

Advanced Spectroscopic Modalities in Biological Systems

Advanced spectroscopic modalities, such as Raman spectroscopy and time-resolved infrared spectroscopy, offer powerful tools for analyzing the molecular composition, structure, and dynamics of biological systems. researchgate.netwhiterose.ac.uknih.gov These techniques can provide detailed information about chemical bonds, molecular interactions, and conformational changes within cells and tissues. researchgate.netnih.gov

While the search results highlight the application of advanced spectroscopic techniques in biological systems, including the study of heme and heme degradation products researchgate.net, specific detailed applications of these advanced modalities solely focused on characterizing this compound within complex biological systems were not extensively found in the provided snippets. However, given that this compound is a metalloporphyrin, spectroscopic methods sensitive to molecular vibrations and electronic transitions would be relevant for its study in biological contexts.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to characterize the structure and composition of chemical compounds like this compound. NMR provides detailed information about the arrangement of atoms within a molecule, while MS determines its molecular weight and can provide structural insights through fragmentation patterns.

Studies involving porphyrins and metalloporphyrins, including those structurally related to this compound, frequently employ NMR and MS for characterization. For instance, NMR analysis has been used to study the release of carbon monoxide from metal carbonyl complexes, a process relevant to the biological activity of some heme-related compounds. ahajournals.orgahajournals.org Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has been utilized to confirm the structure of protoporphyrin IX in biological samples by analyzing its fragmentation products. frontiersin.org While direct examples of this compound characterization specifically by NMR and MS were not extensively detailed in the search results, these techniques are standard for confirming the identity and purity of synthesized or isolated porphyrin derivatives. researchgate.net

Computational and In Silico Modeling

Computational methods and in silico modeling play a significant role in predicting and understanding the interactions of this compound with biological molecules. These approaches can complement experimental findings and guide further research.

Molecular Docking Simulations

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a small molecule, such as this compound, to a target protein. This method helps to understand how this compound might interact with enzymes like HO-1 or other potential targets. Molecular docking studies have been applied to investigate the binding interactions of protoporphyrin IX with proteins like human serum albumin (HSA), revealing strong interactions at specific binding sites. mdpi.comnih.gov Similar approaches can be applied to this compound to model its binding to its known targets, such as HO-1, or to identify potential off-targets. Molecular docking is a common tool in drug discovery to study the interaction between ligands and protein active sites. rsc.org

Dimer-Based Drug Screening Systems

Dimer-based drug screening systems represent a specific type of in silico or in vitro assay designed to identify compounds that interfere with the dimerization of target proteins. This is relevant if the biological function of a target protein involves forming a dimer, and disrupting this process could have a therapeutic effect. While the search results did not provide specific examples of this compound being screened using a dedicated "dimer-based drug screening system," the concept of screening compounds for their ability to inhibit protein dimerization has been explored in the context of antiviral research, such as targeting the dimerization of the SARS-CoV-2 Nucleocapsid protein. researchgate.net Such systems could potentially be adapted to screen for compounds like this compound that might interfere with the dimerization or oligomerization of its targets or related proteins. High-throughput screening assays are crucial in drug discovery for evaluating large libraries of compounds. myotonic.orgnih.gov

Genetic Manipulation for Mechanistic Elucidation

Genetic manipulation techniques are employed to investigate the biological mechanisms underlying this compound's effects, particularly its interaction with and inhibition of specific enzymes or pathways.

Small Interfering RNA (siRNA) and Short Hairpin RNA (shRNA) for Gene Silencing

Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are tools used for post-transcriptional gene silencing. wikipedia.orgpatsnap.com By introducing sequences complementary to a target mRNA, these techniques lead to the degradation of the mRNA, thereby reducing the expression of the corresponding protein. wikipedia.orgsitoolsbiotech.com This allows researchers to study the phenotypic consequences of reduced protein levels and to validate the role of a specific gene in a biological process or in mediating the effects of a compound like this compound.

Research has utilized siRNA to demonstrate specific gene silencing and to investigate the role of HO-1 in various cellular processes. semanticscholar.orgpsu.edu Studies have shown that inhibiting HO-1 activity with this compound or silencing HO-1 expression using siRNA can lead to similar biological outcomes, such as affecting cell viability or radioprotection. psu.eduresearchgate.net This parallel approach using both a pharmacological inhibitor (this compound) and genetic silencing (siRNA or shRNA) strengthens the evidence for the involvement of the target protein (HO-1) in the observed effects. shRNA offers the advantage of achieving stable gene knockdown compared to the transient effects of siRNA transfection, making it useful for long-term studies. patsnap.com

CRISPR/Cas9 Gene Editing for Target Validation

CRISPR/Cas9 is a powerful gene editing technology that allows for precise modifications to the genome, including gene knockout, insertion, or modification. nih.govoncodesign-services.com This technique is invaluable for target validation, enabling researchers to confirm the specific role of a gene in disease pathogenesis or in mediating a drug's effect by creating cell lines or animal models with altered gene function.

CRISPR/Cas9 has been used in research to knock out or modify genes to understand their function and validate potential drug targets. oncodesign-services.combiocompare.com Specifically, in the context of studying pathways influenced by compounds like this compound, CRISPR/Cas9 can be used to genetically ablate or modify the HO-1 gene or other genes in the heme degradation pathway or related signaling cascades. This allows for a definitive assessment of the contribution of these genes to the biological effects observed with this compound treatment. For example, CRISPR/Cas9 has been used to knock out genes like Nrf2, which is involved in regulating antioxidant responses and can interact with the HO-1 pathway, to understand their roles in processes like angiogenesis. researchgate.net The use of CRISPR/Cas9 provides a robust method to validate the targets of compounds like this compound and to elucidate the complex molecular networks they influence.

Specificity Considerations and Comparative Analysis of Metalloporphyrin Research

Distinguishing SnPPIX Effects from Other Heme Oxygenase Inhibitors (e.g., Zinc Protoporphyrin IX - ZnPPIX, Cobalt Protoporphyrin IX - CoPPIX)

This compound is recognized as a potent competitive inhibitor of heme oxygenase-1 (HO-1) glpbio.commdpi.commedchemexpress.comnih.gov. Its inhibitory activity is significantly stronger against HO-1 compared to heme oxygenase-2 (HO-2) glpbio.com. Other metalloporphyrins, such as zinc protoporphyrin IX (ZnPPIX), also function as competitive inhibitors of HO, competing with heme for the binding site mdpi.comnih.gov. However, the biological effects of this compound and ZnPPIX can differ, highlighting the impact of the central metal atom on their properties bibliotekanauki.pl. For instance, studies have shown discrepancies in their effects on processes like hematopoiesis and the degradation of tryptophan induced by interferon-gamma bibliotekanauki.pl.

In contrast to the inhibitory actions of this compound and ZnPPIX, cobalt protoporphyrin IX (CoPPIX) acts as an inducer of HO-1 expression rather than an inhibitor of its enzymatic activity mdpi.comnih.gov. This induction by CoPPIX is potent and specific, often mediated through the upregulation of the transcription factor Nrf2 and repression of Bach1 nih.govinvivochem.com. The distinct effects of this compound (inhibition) and CoPPIX (induction) on HO-1 activity and expression underscore the diverse pharmacological profiles within the metalloporphyrin class.

The difference in the metal ions (tin, zinc, and cobalt) significantly influences the interaction with and modulation of HO enzymes. While this compound and ZnPPIX bind to the heme-binding pocket and inhibit activity due to the inability of tin and zinc to undergo the necessary oxidation-reduction reactions, CoPPIX's interaction leads to increased HO-1 expression nih.govasm.org. This lack of complete overlap in the effects of these metalloporphyrins emphasizes the need for careful selection and interpretation when using them as tools to study HO function.

Characterization of Heme Oxygenase-Dependent versus Independent Mechanisms of Action

While this compound is primarily utilized as a pharmacological inhibitor of HO-1 activity, its biological effects are not exclusively mediated through this pathway. Metalloporphyrins, due to their structural similarity to heme, can interact with other heme-dependent enzymes, such as nitric oxide synthases (NOS) and soluble guanylyl cyclase (sGC) glpbio.comnih.gov. This compound has been shown to weakly inhibit the activities of endothelial nitric oxide synthase and soluble guanylyl cyclase at higher concentrations glpbio.com. This indicates that some observed effects of this compound might be independent of its primary action on HO.

Furthermore, a paradoxical effect of this compound is its ability to upregulate HO-1 mRNA and protein levels, despite being an inhibitor of its enzymatic activity glpbio.comnih.govspandidos-publications.com. This induction of the enzyme it inhibits adds another layer of complexity to understanding its complete mechanism of action.

The complexity of distinguishing between HO-dependent and independent effects is a known challenge in research using metalloporphyrin inhibitors nih.govbibliotekanauki.pl. Researchers often employ complementary approaches, such as genetic modulation of HO expression, to help delineate the specific role of HO inhibition in the observed outcomes nih.govspandidos-publications.comaai.org.

Influence of Photosensitivity and Photoactivation on Biological Activity

Porphyrins, including protoporphyrin IX derivatives like this compound, are known for their photosensitive properties researchgate.netresearchgate.net. This photosensitivity means they can be activated by light, leading to altered biological activity. Photoactivation of porphyrinic compounds can result in the generation of reactive oxygen species (ROS), such as singlet oxygen researchgate.net. This property is the basis for photodynamic therapy (PDT), where photosensitizers are used in conjunction with light to generate cytotoxic ROS researchgate.netresearchgate.net.

Studies have demonstrated that the antiviral activity of this compound can be significantly enhanced by light stimulation researchgate.netresearchgate.net. For instance, the activity of this compound against various enveloped viruses was markedly increased upon exposure to light researchgate.netresearchgate.net. This light-enhanced activity is thought to involve the generation of ROS, which can damage viral components, particularly envelope proteins, affecting viral morphology, adsorption, and entry into target cells researchgate.netresearchgate.net.

While this compound can exhibit some activity in the absence of light, photoactivation can substantially augment its effects, particularly in the context of antiviral applications researchgate.netresearchgate.net. This light-dependent enhancement of activity is a critical characteristic of this compound and other photosensitive porphyrins, offering a potential mechanism for targeted activation in therapeutic strategies.

Concluding Perspectives and Future Research Trajectories

Identification of Unexplored Biological Targets and Signaling Pathways

While SnPPIX is primarily characterized by its potent inhibitory effect on HO-1, the full spectrum of its biological interactions and the signaling pathways it influences warrant further exploration. Inhibition of HO-1 disrupts the degradation of heme, leading to increased intracellular heme levels and altering the production of the catalytic byproducts: biliverdin (B22007), carbon monoxide (CO), and free iron vulcanchem.combibliotekanauki.plmdpi.com. These changes can significantly modulate cellular redox signaling and iron metabolism vulcanchem.com.

Beyond its primary target, this compound has been shown to weakly inhibit other enzymes, such as endothelial nitric oxide synthase (eNOS) and soluble guanylate cyclase (sGC), albeit at higher concentrations glpbio.comvulcanchem.com. The inhibition of sGC suggests potential effects on cyclic GMP signaling pathways vulcanchem.com. Furthermore, the antiapoptotic effects mediated by HO-1-generated CO have been linked to the activation of the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway, indicating that this compound-mediated HO-1 inhibition could indirectly influence this pathway nih.gov. The NF-κB pathway is also implicated in the context of HO-1 and inflammatory responses, suggesting another potential area of indirect influence for this compound medchemexpress.commedchemexpress.comscilit.com.

It is important to acknowledge that metalloporphyrins like this compound can exert effects independent of HO-1 inhibition, which can complicate the interpretation of experimental results bibliotekanauki.plplos.orgtermedia.pl. Future research should aim to definitively identify these HO-1 independent targets and pathways to gain a more complete understanding of this compound's cellular actions. Investigating the impact of elevated intracellular heme levels resulting from HO-1 inhibition on other heme-dependent proteins or cellular processes represents a promising direction. Additionally, exploring the modulation of pathways involved in angiogenesis, such as those related to vascular endothelial growth factor (VEGF) synthesis, could reveal further biological targets influenced by this compound vulcanchem.combibliotekanauki.pl.

Advancing Preclinical Research Methodologies for this compound

Advancing preclinical research methodologies is crucial for a more accurate and comprehensive understanding of this compound's potential biological applications. Current preclinical studies have utilized various in vitro models, including a range of cancer cell lines (e.g., Capan-1, CD18/HPAF, PDAC), human embryonic kidney cells (293T), macrophage cell lines (RAW264.7), vascular smooth muscle cells, human keratinocytes, and melanoma cells medchemexpress.commedchemexpress.comabmole.comglpbio.comchemsrc.comvulcanchem.combibliotekanauki.plplos.orgspandidos-publications.comtargetmol.com. In vivo research has predominantly been conducted in mouse models, investigating applications in areas such as pancreatic ductal adenocarcinoma (PDAC) xenografts, tuberculosis infection, and wound healing medchemexpress.commedchemexpress.comabmole.comglpbio.comchemsrc.complos.orgtargetmol.comnih.govresearchgate.netselleckchem.com. Common routes of administration in these models include intraperitoneal (IP), intramuscular (IM), and subcutaneous (SC) injections medchemexpress.commedchemexpress.comglpbio.comchemsrc.complos.orgtargetmol.comnih.govresearchgate.net.

A notable advancement in preclinical methodology involves the development of sustained-release formulations, such as thermoresponsive injectable formulations (this compound-TIF) nih.govresearchgate.net. These formulations aim to improve drug delivery characteristics, potentially reducing the frequency of administration and enhancing therapeutic efficacy in animal models nih.govresearchgate.net.